4-(Ethyl-3-methylanilino)butyric acid
Description
4-(Ethyl-3-methylanilino)butyric acid (IUPAC: 4-[ethyl(3-methylphenyl)amino]butanoic acid) is an organic compound characterized by a butyric acid backbone substituted with an ethyl(3-methylphenyl)amino group. Its molecular formula is C₁₃H₁₉NO₂, combining a four-carbon carboxylic acid chain with a substituted aniline moiety. The compound is primarily utilized in industrial and scientific research, as noted in its Safety Data Sheet (SDS), though specific applications remain undisclosed .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
4-(N-ethyl-3-methylanilino)butanoic acid |
InChI |
InChI=1S/C13H19NO2/c1-3-14(9-5-8-13(15)16)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,15,16) |
InChI Key |
XMDUCZFDTFGQSY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC(=O)O)C1=CC=CC(=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
4-(3-Chloroanilino)benzoic Acid
- Structure: Features a benzoic acid backbone with a 3-chloroanilino substituent.
- Key Differences :
- Main Chain : Benzoic acid (shorter chain) vs. butyric acid (longer chain), affecting solubility and acidity.
- Substituent : Chlorine (electron-withdrawing) vs. ethyl and methyl groups (electron-donating), altering electronic properties and steric effects.
- Applications : Forms acid–acid dimers in crystal structures, highlighting its role in supramolecular chemistry .
Indole-3-butyric Acid
- Structure : Contains a butyric acid chain linked to an indole ring.
- Key Differences :
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid
- Structure: Includes a conjugated enone system (α,β-unsaturated ketone) and 4-methylanilino group.
- Substituent Position: 4-methylanilino vs. 3-methylanilino, influencing steric interactions .
4-(4-Ethoxy-3-methylphenyl)butanoic Acid
- Structure: Butanoic acid with 4-ethoxy and 3-methyl substituents on the phenyl ring.
- Key Differences: Substituents: Ethoxy (polar, electron-donating) vs. ethylamino (basic, hydrogen-bonding capable). Physicochemical Properties: Higher lipophilicity due to ethoxy group; classified as an irritant .
Physicochemical and Functional Comparisons
Table 1: Structural and Functional Comparison
Key Observations :
- Chain Length and Acidity : The butyric acid chain (pKa ~4.8) is less acidic than benzoic acid (pKa ~2.8), impacting solubility in aqueous environments.
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-(3-chloroanilino)benzoic acid) reduce electron density on the aromatic ring, enhancing stability in acidic conditions.
- Biological Activity : Indole derivatives (e.g., indole-3-butyric acid) exhibit hormonal activity, while aniline derivatives may serve as intermediates in synthetic chemistry.
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